3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid
Overview
Description
“3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1152868-16-0. It has a molecular weight of 206.18 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through reactions of aldehyde derivatives with different amines .Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H7FN2O2/c11-8-6-7 (10 (14)15)2-3-9 (8)13-5-1-4-12-13/h1-6H, (H,14,15)
. This indicates the molecular formula of the compound is C10H7FN2O2. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 206.18 .Scientific Research Applications
Synthesis and Antimicrobial Applications
3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid and its derivatives have been widely studied for their synthesis methods and antimicrobial properties. For instance, Gadakh et al. (2010) reported the synthesis of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, demonstrating significant antibacterial activity against common pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, although they found limited antifungal activity against Candida albicans (Gadakh et al., 2010). Similarly, Mistry et al. (2016) synthesized derivatives of 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and 2-[3-(2,4-Dichloro-5-fluoro phenyl)-1H-pyraol-4-yl]-3-(substituted phenyl)-1,3-thiazolidin-4-one, showing a range from good to excellent antimicrobial potency (Mistry et al., 2016).
Antitumor Activity and Molecular Docking Studies
El-Zahar et al. (2011) explored the antitumor properties of benzofuran-2-yl pyrazole pyrimidine derivatives, highlighting the potential of these compounds in cancer therapy. They also conducted molecular docking studies to understand the interaction of these compounds with thymidylate synthase, a key enzyme involved in DNA synthesis (El-Zahar et al., 2011).
Fluorescent Chemosensors for Metal Ion Detection
Khan (2020) reported the synthesis of a novel pyrazoline derivative with fluorescent chemosensor properties for metal ions, specifically highlighting its ability to detect Fe3+ ions in solution. This compound demonstrated potential in applications involving the detection of specific metal ions in various environments (Khan, 2020).
COX-2 Inhibitors for Anti-inflammatory Applications
Patel et al. (2004) synthesized various derivatives of 4,5-diaryl-1H-pyrazole-3-ol as potential COX-2 inhibitors, indicating their potential use in anti-inflammatory and pain management therapies. They tested these compounds for their inhibitory activity against COX-1 and COX-2 enzymes, showing good selectivity for COX-2, which is often targeted to reduce inflammation without the side effects associated with COX-1 inhibition (Patel et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
3-fluoro-4-pyrazol-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPXSUOBBQQHAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152868-16-0 | |
Record name | 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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